molecular formula C12H16INO B8151784 4-(4-Iodo-3-methyl-benzyl)-morpholine

4-(4-Iodo-3-methyl-benzyl)-morpholine

Cat. No.: B8151784
M. Wt: 317.17 g/mol
InChI Key: IIZDDWYIMRPWTO-UHFFFAOYSA-N
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Description

4-(4-Iodo-3-methyl-benzyl)-morpholine is a halogenated morpholine derivative characterized by a benzyl group substituted with iodine at the para position and a methyl group at the meta position of the aromatic ring. This compound belongs to a broader class of benzyl-morpholine derivatives, which are widely explored in medicinal chemistry and materials science due to their tunable electronic and steric properties. The iodine atom introduces significant molecular weight (331.15 g/mol for the benzoyl analog, ) and may influence intermolecular interactions, such as halogen bonding, which is critical in drug-receptor binding or crystal engineering.

Properties

IUPAC Name

4-[(4-iodo-3-methylphenyl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16INO/c1-10-8-11(2-3-12(10)13)9-14-4-6-15-7-5-14/h2-3,8H,4-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIZDDWYIMRPWTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CN2CCOCC2)I
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Iodo-3-methyl-benzyl)-morpholine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-iodo-3-methyl-benzyl chloride. This can be achieved by the iodination of 3-methyl-benzyl chloride using iodine and a suitable oxidizing agent such as sodium iodate.

    Nucleophilic Substitution: The 4-iodo-3-methyl-benzyl chloride is then reacted with morpholine in the presence of a base such as potassium carbonate. This nucleophilic substitution reaction results in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Iodo-3-methyl-benzyl)-morpholine can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom on the benzyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group on the benzyl ring can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom, resulting in the formation of 4-(3-methyl-benzyl)-morpholine.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.

    Reduction Reactions: Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst.

Major Products Formed

    Substitution Reactions: Formation of 4-(4-substituted-3-methyl-benzyl)-morpholine derivatives.

    Oxidation Reactions: Formation of 4-(4-iodo-3-formyl-benzyl)-morpholine or 4-(4-iodo-3-carboxy-benzyl)-morpholine.

    Reduction Reactions: Formation of 4-(3-methyl-benzyl)-morpholine.

Scientific Research Applications

4-(4-Iodo-3-methyl-benzyl)-morpholine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The presence of the iodine atom may enhance its ability to interact with biological targets.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific molecular pathways.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(4-Iodo-3-methyl-benzyl)-morpholine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The iodine atom may play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The morpholine ring can also contribute to the compound’s overall pharmacokinetic properties, such as solubility and bioavailability.

Comparison with Similar Compounds

4-(3-Iodo-4-methylbenzoyl)morpholine (CAS 496029-56-2)

  • Structure : Features a benzoyl (C=O) group instead of benzyl (CH₂), with iodine at the meta and methyl at the para position.
  • Molecular Formula: C₁₂H₁₄INO₂ (M = 331.15 g/mol) .
  • Key Differences : The ketone group in benzoyl derivatives increases polarity and may reduce lipophilicity compared to the benzyl analog. The substitution pattern (3-iodo vs. 4-iodo) alters steric and electronic effects on the aromatic ring.

4-(3-Bromo-4-methoxybenzyl)morpholine (CAS 886-48-6)

  • Structure : Bromine (Br) replaces iodine, and a methoxy (-OCH₃) group substitutes the methyl (-CH₃) group.
  • Molecular Formula: C₁₂H₁₆BrNO₂ (M = 298.17 g/mol) .
  • The methoxy group is electron-donating, contrasting with the electron-neutral methyl group.

3-Aminomethyl-4-(4-fluorobenzyl)morpholine

  • Structure: Fluorine (F) at the para position and an aminomethyl (-CH₂NH₂) group on the morpholine ring.
  • Molecular Formula : C₁₂H₁₆FN₂O (M = 224.27 g/mol) .
  • Key Differences: Fluorine’s electronegativity enhances metabolic stability and bioavailability.

Physicochemical Properties

Compound Molecular Weight (g/mol) Halogen Aromatic Substituents Key Functional Groups
This compound* ~331 (analogous) I 4-I, 3-CH₃ Benzyl, morpholine
4-(3-Iodo-4-methylbenzoyl)morpholine 331.15 I 3-I, 4-CH₃ Benzoyl, morpholine
4-(3-Bromo-4-methoxybenzyl)morpholine 298.17 Br 3-Br, 4-OCH₃ Benzyl, morpholine
3-Aminomethyl-4-(4-fluorobenzyl)morpholine 224.27 F 4-F Benzyl, aminomethyl

*Estimated based on structural analogs.

  • Lipophilicity : Iodo and bromo derivatives exhibit higher logP values compared to fluoro analogs due to halogen size and hydrophobicity.
  • Solubility: Aminomethyl and methoxy groups enhance aqueous solubility, whereas iodinated derivatives may require organic solvents .

Spectroscopic and Crystallographic Behavior

  • High-Pressure Studies : Raman spectroscopy of 4-(benzenesulfonyl)-morpholine under pressure revealed phase transitions at 0.7–2.5 GPa, attributed to C-H···O interactions and van der Waals forces . Iodo derivatives may exhibit distinct pressure responses due to larger atomic radius.
  • Crystal Packing : The bulky iodine atom in this compound likely disrupts molecular packing compared to smaller halogens, affecting melting points and stability .

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